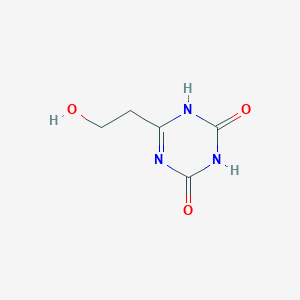
6-(2-Hydroxyethyl)-1,3,5-triazine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- This compound features a pyridine ring (a six-membered heterocyclic ring containing one nitrogen atom) with an additional hydroxyethyl group attached to one of the carbon atoms.
- Its systematic name reflects its structure: the triazine core (1,3,5-triazine) with a hydroxyethyl substituent.
- The compound is a colorless to pale yellow liquid that is soluble in water and miscible with ethanol and ether. It has hygroscopic properties .
6-(2-Hydroxyethyl)-1,3,5-triazine-2,4(1H,3H)-dione: is a chemical compound with the molecular formula . It is also referred to as .
Méthodes De Préparation
Synthetic Routes:
Industrial Production:
Analyse Des Réactions Chimiques
Common Reagents and Conditions:
Major Products:
Applications De Recherche Scientifique
Chemistry: As an intermediate, it contributes to the synthesis of various organic compounds.
Biology: Its applications in biological research are limited, but it may serve as a building block for more complex molecules.
Medicine: No direct medicinal applications are reported, but its derivatives could have potential pharmacological uses.
Industry: Used in the production of polymers, surfactants, and other fine chemicals.
Mécanisme D'action
- The specific mechanism by which 2-(2-Hydroxyethyl)pyridine exerts its effects remains largely unexplored. Further research is needed to elucidate its molecular targets and pathways.
Comparaison Avec Des Composés Similaires
Uniqueness: Its combination of a pyridine ring and a hydroxyethyl group distinguishes it from other pyridine derivatives.
Similar Compounds: While there are no direct analogs, related compounds include other pyridine derivatives with similar functional groups.
Propriétés
Formule moléculaire |
C5H7N3O3 |
|---|---|
Poids moléculaire |
157.13 g/mol |
Nom IUPAC |
6-(2-hydroxyethyl)-1H-1,3,5-triazine-2,4-dione |
InChI |
InChI=1S/C5H7N3O3/c9-2-1-3-6-4(10)8-5(11)7-3/h9H,1-2H2,(H2,6,7,8,10,11) |
Clé InChI |
CICMENFVVBJQQO-UHFFFAOYSA-N |
SMILES canonique |
C(CO)C1=NC(=O)NC(=O)N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


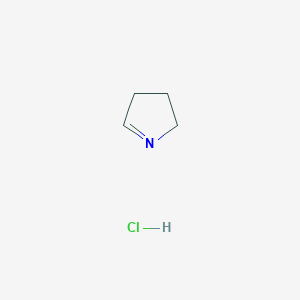
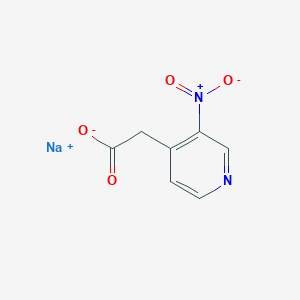
![2,5-Dihydroxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B13142411.png)

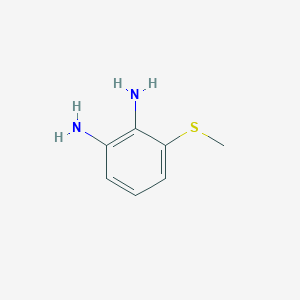
![4-Bromo-5-chlorobenzo[d]isoxazole](/img/structure/B13142421.png)


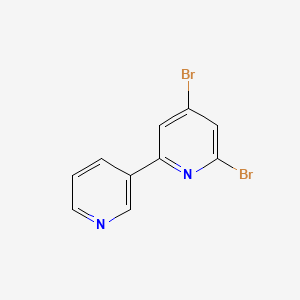
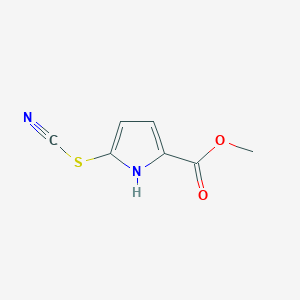
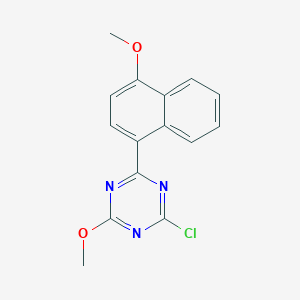
![Tert-butyl 3-iodo-6-methylthieno[3,2-c]pyrazole-1-carboxylate](/img/structure/B13142452.png)

![Dodecanamide,N-[(1S,2R,3E)-2-hydroxy-1-[(phosphonooxy)methyl]-3-heptadecen-1-yl]-,ammoniumsalt](/img/structure/B13142479.png)
